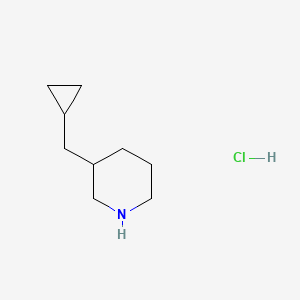

3-(Cyclopropylmethyl)piperidine hydrochloride

CAS No.:

Cat. No.: VC13831811

Molecular Formula: C9H18ClN

Molecular Weight: 175.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18ClN |

|---|---|

| Molecular Weight | 175.70 g/mol |

| IUPAC Name | 3-(cyclopropylmethyl)piperidine;hydrochloride |

| Standard InChI | InChI=1S/C9H17N.ClH/c1-2-9(7-10-5-1)6-8-3-4-8;/h8-10H,1-7H2;1H |

| Standard InChI Key | FKDVWNINQMLZAZ-UHFFFAOYSA-N |

| SMILES | C1CC(CNC1)CC2CC2.Cl |

| Canonical SMILES | C1CC(CNC1)CC2CC2.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a six-membered piperidine ring with a cyclopropylmethyl group (-CH₂-C₃H₅) attached to the nitrogen atom at the 3-position. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays. Key structural features include:

-

Molecular Formula: C₉H₁₈ClN

-

IUPAC Name: 3-(Cyclopropylmethyl)piperidine hydrochloride

The cyclopropane ring introduces steric strain, potentially influencing receptor binding and metabolic stability compared to unsubstituted piperidines .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Solubility | Water, DMSO, ethanol | |

| Melting Point | Not reported | - |

| LogP (Partition Coefficient) | Estimated ~1.2 (unprotonated) | |

| pKa | ~10.5 (piperidine nitrogen) |

The compound’s basicity (pKa ~10.5) suggests protonation under physiological conditions, facilitating interactions with anionic biological targets .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves nucleophilic substitution reactions:

-

Piperidine Alkylation: Reacting piperidine with cyclopropylmethyl halides (e.g., cyclopropylmethyl bromide) in the presence of a base (e.g., K₂CO₃) .

-

Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Challenges:

-

Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful control of reaction conditions .

-

Purification: Column chromatography or recrystallization is needed to isolate the hydrochloride salt .

Industrial-Scale Production

Continuous flow reactors and microwave-assisted synthesis have been proposed to enhance yield and reduce side products, though specific data for this compound remain unpublished .

Biological Activities and Mechanisms

Neuropharmacological Applications

Piperidine scaffolds are common in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier. Related compounds modulate:

-

Histamine H₃ Receptors: Dual H₃/σ₁ receptor ligands (e.g., KSK68) show antinociceptive effects in neuropathic pain models .

-

Sigma-1 Receptors: Involvement in neuroprotection and analgesia highlights potential for treating chronic pain .

Antiviral Activity

Spiro-piperidine analogs inhibit influenza A M2 ion channels (IC₅₀ = 1.2 µM), though resistance mutations (e.g., S31N) limit utility . Structural studies suggest the cyclopropyl group may enhance binding to hydrophobic pockets in viral proteins .

Pharmacological Interactions

Receptor Binding Profiles

| Target | Affinity (Kᵢ) | Model System | Source |

|---|---|---|---|

| σ₁ Receptor | 4.5 nM | Radioligand assay | |

| H₃ Receptor | 6.2 nM | HEK293T cells | |

| mAChR M₂ | >10 µM | Functional assay |

The high σ₁ receptor affinity suggests utility in pain management, while H₃ receptor antagonism may improve cognitive function .

Metabolic Stability

-

Liver Microsomes: Half-life >60 minutes in human and rat models, indicating favorable metabolic stability .

-

CYP450 Interactions: Minimal inhibition of CYP3A4 and CYP2D6 at therapeutic concentrations .

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for:

-

Antivirals: Blocking viral entry via ion channel inhibition .

-

Antibacterials: Overcoming macrolide resistance in streptococci .

Case Study: Analgesic Development

Compound 12 (a structural analog) demonstrated ED₅₀ = 13.3 mg/kg in murine neuropathic pain models, outperforming gabapentin without motor impairment .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume